2-Cyclohexen-1-one, 6-(phenylmethylene)-
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Overview
Description
2-Cyclohexen-1-one, 6-(phenylmethylene)- is an organic compound that belongs to the class of enones. Enones are compounds containing a conjugated system of a carbonyl group and a double bond. This compound is known for its reactivity and versatility in organic synthesis, making it a valuable intermediate in the production of various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 6-(phenylmethylene)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with benzaldehyde in the presence of a base, such as potassium carbonate, in a solvent like dichloromethane. The reaction typically occurs at room temperature over several hours .
Industrial Production Methods
Industrial production of 2-Cyclohexen-1-one, 6-(phenylmethylene)- often involves catalytic processes. For example, the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts is a well-documented method . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 6-(phenylmethylene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted enones and alcohols.
Scientific Research Applications
2-Cyclohexen-1-one, 6-(phenylmethylene)- has numerous applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 6-(phenylmethylene)- involves its reactivity as an enone. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the electrophilic carbonyl carbon. This reactivity is due to the conjugation of the carbonyl group with the double bond, which stabilizes the intermediate formed during the reaction .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone with similar reactivity but lacking the phenylmethylene group.
2-Cyclohexen-1-one, 3-methyl-6-(1-methylethyl)-: A structurally similar compound with different substituents.
Uniqueness
2-Cyclohexen-1-one, 6-(phenylmethylene)- is unique due to the presence of the phenylmethylene group, which enhances its reactivity and makes it a valuable intermediate in organic synthesis. This structural feature allows for a broader range of chemical transformations compared to simpler enones.
Properties
CAS No. |
474744-83-7 |
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Molecular Formula |
C13H12O |
Molecular Weight |
184.23 g/mol |
IUPAC Name |
6-benzylidenecyclohex-2-en-1-one |
InChI |
InChI=1S/C13H12O/c14-13-9-5-4-8-12(13)10-11-6-2-1-3-7-11/h1-3,5-7,9-10H,4,8H2 |
InChI Key |
CZJKWOZAWZLOBF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=CC=CC=C2)C(=O)C=C1 |
Origin of Product |
United States |
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